molecular formula C22H24N2O2S B2849742 1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one CAS No. 1795484-01-3

1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one

Cat. No.: B2849742
CAS No.: 1795484-01-3
M. Wt: 380.51
InChI Key: XWIOYKPBAMIOBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzothiazole ring linked via an oxygen-methyl group to a piperidine scaffold, which is further connected to a 3-phenylpropan-1-one moiety. The piperidine ring introduces conformational flexibility, while the phenylpropanone moiety may enhance lipophilicity and membrane permeability.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yloxymethyl)piperidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O2S/c25-21(11-10-17-6-2-1-3-7-17)24-14-12-18(13-15-24)16-26-22-23-19-8-4-5-9-20(19)27-22/h1-9,18H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWIOYKPBAMIOBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC3=CC=CC=C3S2)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Hydroxymethyl)piperidine

4-(Hydroxymethyl)piperidine is commercially available or synthesized via reduction of ethyl isonipecotate with lithium aluminum hydride (LiAlH₄).

Procedure :

  • Suspend ethyl isonipecotate (10 mmol) in dry tetrahydrofuran (THF, 30 mL).
  • Add LiAlH₄ (30 mmol) gradually under nitrogen.
  • Reflux for 4 hours, then quench with water.
  • Extract with dichloromethane, dry over Na₂SO₄, and concentrate to obtain 4-(hydroxymethyl)piperidine (78% yield).

Mesylation of Hydroxymethyl Group

Conversion of the hydroxyl group to a mesylate enhances leaving-group ability for subsequent nucleophilic substitution.

Procedure :

  • Dissolve 4-(hydroxymethyl)piperidine (10 mmol) in dichloromethane (20 mL).
  • Add methanesulfonyl chloride (12 mmol) and triethylamine (15 mmol) at 0°C.
  • Stir for 2 hours at room temperature.
  • Wash with water, dry, and concentrate to yield 4-(mesyloxymethyl)piperidine (92% yield).

Etherification with Benzo[d]thiazol-2-ol

The mesylate intermediate reacts with deprotonated benzo[d]thiazol-2-ol to form the ether linkage.

Optimized Conditions :

  • Base : Sodium hydride (NaH) in N-methyl-2-pyrrolidone (NMP).
  • Temperature : 80°C for 8 hours.
  • Solvent : NMP.

Procedure :

  • Suspend benzo[d]thiazol-2-ol (10 mmol) in NMP (20 mL).
  • Add NaH (12 mmol) and stir for 30 minutes.
  • Add 4-(mesyloxymethyl)piperidine (10 mmol) and heat to 80°C.
  • Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1) to obtain 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine (68% yield).

Characterization :

  • ¹H NMR (CDCl₃) : δ 1.45–1.85 (m, 4H, piperidine), 2.75–3.10 (m, 2H, N–CH₂), 3.95 (s, 2H, OCH₂), 7.20–7.70 (m, 4H, aromatic).

Acylation with 3-Phenylpropanoyl Chloride

The piperidine’s secondary amine is acylated using 3-phenylpropanoyl chloride under mild conditions.

Procedure :

  • Dissolve 4-((benzo[d]thiazol-2-yloxy)methyl)piperidine (10 mmol) in dichloromethane (30 mL).
  • Add triethylamine (15 mmol) and cool to 0°C.
  • Add 3-phenylpropanoyl chloride (12 mmol) dropwise.
  • Stir for 4 hours at room temperature.
  • Wash with brine, dry, and concentrate.
  • Recrystallize from ethanol to obtain the title compound (75% yield).

Characterization :

  • IR (KBr) : 1680 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–O–C stretch).
  • ¹³C NMR (CDCl₃) : δ 207.5 (C=O), 139.2–126.8 (aromatic carbons), 54.3 (piperidine N–CH₂), 68.9 (OCH₂).

Alternative Synthetic Routes

Mitsunobu Reaction for Ether Formation

An alternative to mesylation employs the Mitsunobu reaction using diethyl azodicarboxylate (DEAD) and triphenylphosphine:

  • React benzo[d]thiazol-2-ol with 4-(hydroxymethyl)piperidine in THF.
  • Add DEAD (1.2 eq) and triphenylphosphine (1.2 eq) at 0°C.
  • Stir for 24 hours at room temperature.
    Yield : 62% (lower than mesylation route due to side reactions).

Direct Alkylation Using 4-(Chloromethyl)piperidine

Using pre-functionalized 4-(chloromethyl)piperidine hydrochloride simplifies the etherification step:

  • React benzo[d]thiazol-2-ol (10 mmol) with 4-(chloromethyl)piperidine hydrochloride (10 mmol) in DMF.
  • Add K₂CO₃ (20 mmol) and heat to 60°C for 6 hours.
    Yield : 58% (requires stringent drying to avoid hydrolysis).

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Mesylation-SN2 NaH, NMP, 80°C 68% High regioselectivity Requires toxic NMP
Mitsunobu Reaction DEAD, PPh₃, THF 62% Mild conditions Expensive reagents
Direct Alkylation K₂CO₃, DMF, 60°C 58% Simplified steps Low yield due to moisture sensitivity

Chemical Reactions Analysis

Types of Reactions

1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents for treating inflammatory diseases and infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Evidence

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name/Identifier Key Structural Differences vs. Target Compound Hypothesized Properties/Effects
1-(4-Benzylpiperazin-1-yl)-3-(4-chlorophenyl)-3-phenylpropan-1-one () - Benzylpiperazine instead of piperidine
- 4-Chlorophenyl substituent
- Increased basicity due to piperazine
- Enhanced lipophilicity from chlorophenyl
2-((4-((S)-2-(4-Chloro-2-fluorophenyl)...)piperidin-1-yl)methyl)-1H-imidazole derivatives () - Benzo[d][1,3]dioxol instead of benzothiazole
- Fluorine substituent
- Altered electronic properties (O vs. S)
- Improved metabolic stability (F substituent)
1-[(4-Chlorophenyl)-phenylmethyl]piperazine () - Piperazine core
- Bis-aryl substitution (chlorophenyl/phenyl)
- Higher solubility due to piperazine
- Potential for dual-target engagement
4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidine derivatives () - Pyrazolo[3,4-d]pyrimidine scaffold
- Methanesulfonyl group
- Kinase inhibition potential (pyrimidine core)
- Enhanced solubility (sulfonyl group)

Physicochemical and Pharmacokinetic Comparisons

  • Lipophilicity (logP): The target compound’s benzothiazole and phenylpropanone groups likely confer moderate lipophilicity (estimated logP ~3.5). The chlorophenyl analogue () may have higher logP (~4.0) due to halogenation . Fluorinated derivatives () could exhibit lower logP (~2.8) from increased polarity .
  • Metabolic Stability :

    • Piperidine-based compounds (target, ) may undergo slower CYP450 oxidation compared to piperazine derivatives () .
    • Sulfur-containing benzothiazole (target) could be prone to oxidative metabolism, unlike the dioxolane analogue () .
  • Target Selectivity :

    • Benzothiazole derivatives often target kinases or neurotransmitter receptors, whereas pyrazolopyrimidines () are linked to kinase inhibition .
    • Piperazine-containing compounds () may exhibit broader off-target effects due to basic nitrogen interactions .

Biological Activity

1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one, a compound with the CAS number 1795484-01-3, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N2O2S, with a molecular weight of 380.5 g/mol. The compound features a benzo[d]thiazole moiety linked to a piperidine ring, contributing to its pharmacological properties.

PropertyValue
Molecular FormulaC22H24N2O2S
Molecular Weight380.5 g/mol
CAS Number1795484-01-3

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Benzo[d]thiazole Moiety : This is achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
  • Attachment of the Piperidine Ring : The benzo[d]thiazole intermediate is reacted with a piperidine derivative via nucleophilic substitution.
  • Coupling with Phenyl Group : Finally, the piperidine-benzo[d]thiazole intermediate is coupled with a phenyl ketone under basic conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to benzo[d]thiazoles. For instance, derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) cells. In vitro assays indicated that certain derivatives exhibited inhibitory effects comparable to established chemotherapeutics like tamoxifen .

Case Study: Cytotoxicity Evaluation
In an experiment assessing the cytotoxicity of related compounds, several derivatives demonstrated substantial inhibitory effects on MCF-7 cell viability:

  • Compound (6i): Inhibition of 81%
  • Compound (6j): Inhibition of 73%

These findings suggest that modifications in the structure can enhance anticancer activity, indicating a promising avenue for further exploration in drug development.

The mechanism by which these compounds exert their effects may involve:

  • Induction of Apoptosis : The activation of apoptotic pathways in cancer cells has been noted as a significant action mechanism.
  • Autophagy Modulation : Some studies suggest that compounds can induce autophagy, leading to cell death in cancerous tissues .

Pharmacological Studies

Pharmacological evaluations have revealed that compounds featuring benzo[d]thiazole scaffolds possess diverse biological activities beyond anticancer effects. These include:

  • Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains.
  • Antitubercular Properties : Investigations into benzothiazole derivatives indicate potential efficacy against tuberculosis pathogens.

Q & A

Q. What are the critical steps in synthesizing 1-(4-((Benzo[d]thiazol-2-yloxy)methyl)piperidin-1-yl)-3-phenylpropan-1-one, and how can reaction conditions be optimized?

  • Answer : Synthesis typically involves: (i) Coupling the benzothiazole moiety to the piperidine ring via an oxymethyl linker. (ii) Introducing the propan-1-one group with a phenyl substituent. Key optimization parameters include solvent choice (e.g., DMF or DMSO for solubility ), temperature control (reflux for ring closure ), and reaction time monitoring via TLC/HPLC . Purification often requires column chromatography to isolate the product from by-products .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

  • Answer :
  • Nuclear Magnetic Resonance (NMR) : Assigns proton and carbon environments (e.g., benzothiazole protons at δ 7.2–8.5 ppm ).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values ).
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ ).
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% for biological assays ).

Q. What biological targets are commonly associated with benzothiazole-piperidine hybrids, and how are they screened?

  • Answer : These hybrids often target enzymes (e.g., kinases ) or receptors (e.g., GPCRs ). Screening involves:
  • In vitro assays : Enzyme inhibition (IC₅₀ determination) or receptor binding (radioligand displacement ).
  • Cell-based models : Cytotoxicity (MTT assay) or anti-inflammatory activity (IL-6/TNF-α suppression ).

Advanced Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for enhanced bioactivity?

  • Answer :
  • Modify substituents : Fluorine or nitro groups on the benzothiazole ring improve metabolic stability .
  • Vary the piperidine linker : Adjusting chain length or introducing sulfonyl groups alters target selectivity .
  • Evaluate analogs : Compare with thiazolidinone derivatives to identify critical pharmacophores .
  • Use computational docking : Predict binding modes to prioritize synthetic targets (e.g., PyMOL/AutoDock ).

Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

  • Answer :
  • Standardize assays : Use identical strains (e.g., E. coli ATCC 25922) and protocols (CLSI guidelines) .
  • Control physicochemical factors : Solubility (DMSO concentration ≤1%) and stability (HPLC monitoring ).
  • Validate target engagement : Confirm mechanism via knockout models (e.g., CRISPR-edited bacterial strains ).

Q. How can microwave-assisted synthesis improve the yield and efficiency of this compound’s preparation?

  • Answer :
  • Reduced reaction time : From 24h to 2–4h via controlled microwave irradiation .
  • Higher purity : Minimizes side reactions (e.g., oxidation) through precise temperature modulation .
  • Scalability : Demonstrated for thiazolidinone analogs with >80% yield in pilot studies .

Q. What computational methods predict the compound’s interaction with biological targets (e.g., kinases or DNA)?

  • Answer :
  • Molecular docking : Simulate binding to ATP pockets (e.g., using GOLD or Schrödinger ).
  • MD simulations : Assess stability of ligand-target complexes (e.g., 100-ns trajectories in AMBER ).
  • QSAR models : Relate structural descriptors (logP, polar surface area) to activity .

Methodological Notes

  • Key References : Synthesis (), SAR (), computational modeling ().

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.